molecular formula C19H20ClN3O4S B2873861 N1-(4-chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1105206-61-8

N1-(4-chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Cat. No.: B2873861
CAS No.: 1105206-61-8
M. Wt: 421.9
InChI Key: ADPJTYHMVMTFGA-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.

    Introduction of the chlorophenethyl group: This step involves the reaction of the intermediate with 4-chlorophenethylamine.

    Incorporation of the isothiazolidinyl moiety: The final step includes the reaction with 3-(1,1-dioxidoisothiazolidin-2-yl)phenylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor binding: It could bind to receptors, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound might interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-chlorophenethyl)-N2-(3-phenyl)oxalamide: Lacks the isothiazolidinyl moiety.

    N1-(4-methylphenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide: Contains a methyl group instead of a chlorine atom.

Uniqueness

N1-(4-chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c20-15-7-5-14(6-8-15)9-10-21-18(24)19(25)22-16-3-1-4-17(13-16)23-11-2-12-28(23,26)27/h1,3-8,13H,2,9-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPJTYHMVMTFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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